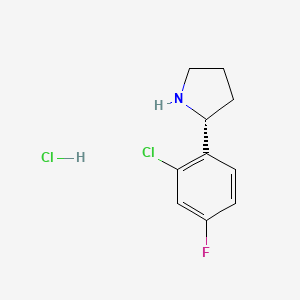

(R)-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC13435637

Molecular Formula: C10H12Cl2FN

Molecular Weight: 236.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12Cl2FN |

|---|---|

| Molecular Weight | 236.11 g/mol |

| IUPAC Name | (2R)-2-(2-chloro-4-fluorophenyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C10H11ClFN.ClH/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1 |

| Standard InChI Key | MEQDBZDOFUTQML-HNCPQSOCSA-N |

| Isomeric SMILES | C1C[C@@H](NC1)C2=C(C=C(C=C2)F)Cl.Cl |

| SMILES | C1CC(NC1)C2=C(C=C(C=C2)F)Cl.Cl |

| Canonical SMILES | C1CC(NC1)C2=C(C=C(C=C2)F)Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (CHN) substituted at the 2-position with a 2-chloro-4-fluorophenyl group. The (R)-configuration at the chiral center is critical for its stereospecific interactions. The hydrochloride salt enhances solubility in polar solvents.

Molecular Formula: CHClFN

Molecular Weight: 236.11 g/mol

IUPAC Name: (2R)-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride

Key Structural Features:

-

Pyrrolidine Ring: Confers rigidity and influences pharmacokinetics.

-

Halogenated Aromatic Group: Enhances lipophilicity and binding affinity to hydrophobic targets.

-

Chirality: Dictates enantioselective biological activity.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Soluble in DMSO, methanol | |

| logP (Partition Coefficient) | ~2.1 (estimated) | |

| pKa | 8.2 (amine protonation) |

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves two primary steps:

-

Formation of the Pyrrolidine Core: Achieved via cyclization of γ-aminobutyraldehyde derivatives.

-

Introduction of the 2-Chloro-4-fluorophenyl Group: Typically employs Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Example Protocol (Adapted from CN102643162B ):

-

React 2-chlorobenzylphosphonic acid diester with 4-fluoroacetophenone in polar solvents (DMF, DMSO) under strong basic conditions (NaOH/KOH).

-

Purify via recrystallization or column chromatography.

Yield: 94–96% .

Industrial Optimization

-

Catalysts: N-Methylpyrrolidone (NMP) improves reaction efficiency .

-

Scalability: Continuous flow reactors enhance yield reproducibility.

Biological Activity and Pharmacological Applications

Anticancer Properties

(R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride inhibits MDM2-p53 interactions, reactivating tumor suppressor pathways .

In Vitro Cytotoxicity (Selected Cell Lines):

| Hazard Code | Risk Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume